Peuruthenicin

Description

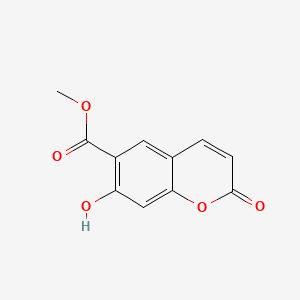

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-hydroxy-2-oxochromene-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-11(14)7-4-6-2-3-10(13)16-9(6)5-8(7)12/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIVLXXHPABGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200567 | |

| Record name | Peuruthenicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52591-14-7 | |

| Record name | Peuruthenicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peuruthenicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Contextualization and Academic Significance of Peuruthenicin and Analogues

Historical Perspectives in Natural Product Research

The use of natural products for medicinal purposes dates back to ancient civilizations. nih.govnih.gov The earliest records, such as Mesopotamian clay tablets from 2600 B.C., document the use of oils from species like Cupressus sempervirens (Cypress) and Commiphora species (myrrh). nih.gov Throughout history, traditional medicine systems, including Chinese medicine and Ayurveda, have extensively utilized plant-based remedies containing a wide array of secondary metabolites like alkaloids, flavonoids, and terpenoids. mdpi.com

The formal discipline of natural product chemistry began to flourish with the advent of classical methodologies that enabled the isolation and structural elucidation of bioactive secondary metabolites from both terrestrial and marine organisms. nih.govnih.gov This era led to the discovery of fundamentally important medicines, such as the anti-inflammatory agent acetylsalicylic acid (aspirin), which was derived from salicin, a natural product isolated from the bark of the willow tree, Salix alba L. nih.gov The historical success of natural products in providing novel chemical structures and potent biological activities has cemented their role as a cornerstone of drug discovery and development. nih.govtandfonline.com Despite a past decline in interest with the rise of combinatorial chemistry, natural products continue to offer unparalleled structural diversity, inspiring the development of new therapeutic agents. nih.gov

Role of Coumarin (B35378) Scaffolds in Chemical Biology Investigations

Peuruthenicin belongs to the coumarin class of compounds, which are characterized by a benzopyrone scaffold. bohrium.comontosight.ai This scaffold is widespread in nature, found in numerous plants, as well as some fungi and bacteria. bohrium.com Coumarins are considered a "privileged scaffold" in medicinal chemistry. bohrium.commdpi.com This designation stems from their versatile and readily modifiable structure, which allows for the synthesis of a vast library of derivatives with diverse biological activities. mdpi.comelsevier.com The physicochemical properties of the coumarin nucleus enable it to interact with a wide range of biological targets, including enzymes and receptors. bohrium.commdpi.com

The inherent bioactivity of the coumarin scaffold is broad, with natural and synthetic derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, anticoagulant, and antioxidant properties. nih.govas-pub.comresearchgate.net The ability to functionalize the coumarin core at various positions allows medicinal chemists to fine-tune the pharmacological profile of the resulting molecules, leading to the development of selective enzyme inhibitors and multi-target ligands for complex diseases. mdpi.comelsevier.com The adaptability of the coumarin structure has made it a central component in the design and synthesis of novel bioactive compounds for both pharmaceutical and agrochemical applications. bohrium.commdpi.com

Identification of this compound as a Subject of Advanced Chemical and Biological Inquiry

This compound was first isolated from the roots of Peucedanum ruthenicum, a plant species found in regions of Europe and Asia. bergianska.seijps.ir Its discovery added to the growing family of coumarins derived from the Peucedanum genus, which has a history of use in traditional medicine for treating ailments like coughs and asthma. ijps.ir The initial phytochemical investigation of P. ruthenicum also identified the presence of another coumarin, peucedanin (B90833). ijps.ir

The scientific interest in this compound extends beyond its natural occurrence. Its structure has served as a valuable starting point for the synthesis of new chemical entities. For example, this compound can be chemically modified to create umbelliferon carboxylic acid, a precursor for synthesizing triazolyl-substituted coumarins. mdpi.com Researchers have utilized this compound as a scaffold to develop hybrid molecules, such as coumarin-1,2,3-triazole hybrids, through reactions like [2+3]-cycloadditions and Sonogashira cross-coupling. mdpi.com These synthetic efforts are driven by the quest for novel compounds with enhanced or specific biological activities. Studies have shown that derivatives of this compound exhibit promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. mdpi.com The amenability of the this compound structure to chemical modification, combined with the demonstrated bioactivity of its derivatives, has positioned it as a key subject for advanced chemical and biological investigations aimed at developing new therapeutic agents. researchgate.netmdpi.com

Advanced Methodologies for the Isolation and Preparation of Peuruthenicin from Natural Sources

Optimized Extraction Techniques for Peucedanum Species

The initial and most critical step in isolating Peuruthenicin is the efficient extraction of the compound from the plant material. The choice of extraction technique and solvent system significantly impacts the yield and purity of the resulting crude extract. Research on various Peucedanum species has led to the development of several optimized extraction protocols.

Traditional methods often involve the use of organic solvents with varying polarities. For instance, the roots of Peucedanum morisonii have been extracted using a series of solvents, with methanol (B129727) being effective for obtaining coumarin-rich fractions. sibran.ru Similarly, dried and powdered aerial parts of Peucedanum ruthenicum were extracted with methanol via percolation. tandfonline.comtandfonline.com The resulting gummy residue from this process is often subjected to further liquid-liquid partitioning. In the case of the P. ruthenicum extract, it was suspended in water and then partitioned with chloroform (B151607) to separate compounds based on their solubility. tandfonline.comtandfonline.com A similar distributive extraction using an ethyl acetate-water system was employed for the methanolic extract of P. morisonii. sibran.ru

More recent studies have focused on optimizing solvent selection and extraction conditions to maximize the yield of specific compound classes. A study on Peucedanum japonicum compared the effectiveness of ethanol (B145695), methanol, and acetone (B3395972) for extracting phenolic compounds and pyranocoumarins. bwise.krresearchgate.netmdpi.com The results indicated that while ethanol and methanol were effective for certain phenolics, acetone was superior for the extraction of pyranocoumarins, a class to which this compound belongs. bwise.krresearchgate.netmdpi.com This study utilized reflux extraction, a technique that uses heat to increase extraction efficiency. bwise.krresearchgate.net

Advanced extraction methodologies are also being explored to enhance efficiency and reduce solvent consumption. One such method is ultrasonic-assisted extraction (UAE) combined with enzyme pretreatment and the use of deep eutectic solvents (DESs). nih.govnih.gov Research on Peucedanum decursivum demonstrated that a DES system composed of choline (B1196258) chloride and 1,4-butanediol, coupled with cellulase (B1617823) pretreatment and ultrasonication, provided a high extraction yield for total coumarins. nih.govnih.gov The process was optimized for parameters including the liquid-solid ratio, pH, enzyme dosage, and ultrasonic temperature to achieve a yield of 2.65%. nih.gov

| Plant Species | Plant Part | Extraction Method | Solvent(s) | Key Findings | Citations |

| Peucedanum ruthenicum | Aerial Parts | Percolation | Methanol, followed by water/chloroform partitioning | Effective for initial extraction of coumarins, including this compound. | tandfonline.comtandfonline.com |

| Peucedanum morisonii | Roots | Sequential Extraction | Methanol, followed by ethyl acetate (B1210297)/water partitioning | Methanolic extract yielded this compound after further separation. | sibran.ru |

| Peucedanum japonicum | Leaves & Roots | Reflux Extraction | Acetone, Ethanol, Methanol | Acetone was found to be more effective for isolating pyranocoumarins. | bwise.krresearchgate.netmdpi.com |

| Peucedanum tauricum | Fruits | Dichloromethane Extraction | Dichloromethane | Successfully used to create an extract containing this compound. | nih.gov |

| Peucedanum decursivum | Not Specified | Ultrasonic-Assisted Extraction (UAE) with Enzyme Pretreatment | Deep Eutectic Solvents (DES) | Optimized modern technique resulting in high coumarin (B35378) yield. | nih.govnih.gov |

Chromatographic Separation Strategies for Complex Plant Extracts

Following extraction, the crude plant extract, which contains a multitude of compounds, must undergo purification to isolate this compound. Chromatography is a fundamental technique for this purpose, enabling the separation of mixture components based on their differential interactions with a stationary phase and a mobile phase. journalagent.com

Column chromatography is the most widely used method for the initial purification of this compound from crude extracts. rotachrom.com In numerous studies, silica (B1680970) gel is the preferred stationary phase due to its effectiveness in separating moderately polar compounds like coumarins. sibran.rutandfonline.comtandfonline.com The separation is achieved by eluting the column with a mobile phase, which is typically a mixture of solvents. For example, the chloroform extract from P. ruthenicum was chromatographed on a silica gel column using a petroleum ether-ethyl acetate (9:1) solvent system. tandfonline.comtandfonline.com In another instance, the ethyl acetate extract of P. morisonii was subjected to silica gel column chromatography with a chloroform-methanol gradient (from 10:0 to 10:2) to yield pure this compound. sibran.ru

For further purification, preparative thin-layer chromatography (pTLC) or preparative layer chromatography (PLC) is often employed. semanticscholar.org This technique allows for a finer separation of compounds that may not have been fully resolved by column chromatography. Fractions obtained from the initial column separation of the P. ruthenicum extract were further purified using PLC with a mobile phase of diethyl ether and toluene (B28343) (1:1) saturated with 10% acetic acid. tandfonline.comtandfonline.com

High-performance liquid chromatography (HPLC) is another powerful tool, used primarily for the analytical quantification of coumarins but also for semi-preparative isolation. journalagent.com Reversed-phase HPLC (RP-HPLC) on a C18 column is a common configuration. For instance, an RP-HPLC method with a methanol-water gradient was developed for the determination of furanocoumarins in methanolic extracts of Peucedanum tauricum. researchgate.net Such analytical methods are crucial for monitoring the purity of fractions during the isolation process and for the final identification of the isolated compound.

| Separation Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Citations |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (9:1) | Initial purification of P. ruthenicum extract. | tandfonline.comtandfonline.com |

| Column Chromatography | Silica Gel | Chloroform / Methanol (gradient) | Isolation of this compound from P. morisonii extract. | sibran.ru |

| Preparative Layer Chromatography (PLC) | Silica Gel | Diethyl Ether / Toluene (1:1) with 10% Acetic Acid | Final purification step for fractions from P. ruthenicum. | tandfonline.comtandfonline.com |

| Reversed-Phase HPLC (RP-HPLC) | C18 | Methanol / Water (gradient) | Analytical determination of furanocoumarins in P. tauricum. | researchgate.net |

Large-Scale Isolation Protocols for Research Applications

While many published studies describe lab-scale isolation, the need for larger quantities of this compound for extensive research necessitates scalable protocols. Although specific literature on the industrial-scale isolation of this compound is limited, the principles of existing methods can be adapted for larger volumes.

A potential large-scale protocol would begin with the bulk extraction of a significant quantity of plant material. The study on P. ruthenicum, which started with 11.3 kg of dried aerial parts, demonstrates that the initial extraction can be performed on a multi-kilogram scale using methods like percolation in large vessels. tandfonline.comtandfonline.com

For the final polishing step to achieve high purity, preparative HPLC is the method of choice. Modern preparative HPLC systems are capable of purifying compounds on a multi-gram scale, providing the necessary quantities of high-purity this compound required for comprehensive biological and chemical studies.

Synthetic Chemistry and Chemical Derivatization of Peuruthenicin

Total Synthesis Pathways for the Coumarin (B35378) Core of Peuruthenicin

While a specific, dedicated total synthesis of this compound has not been extensively documented, its structure can be assembled using established methodologies for coumarin synthesis. A plausible and common approach involves the von Pechmann condensation or similar cyclization reactions. For instance, the reaction of a suitably substituted phenol (B47542) with a β-ketoester under acidic conditions can form the coumarin ring system. The synthesis of this compound's specific 6-carbomethoxy-7-hydroxy pattern would require careful selection of starting materials to ensure the correct placement of substituents.

Achieving the precise substitution pattern of this compound requires robust regioselective control. In a hypothetical von Pechmann condensation, starting with a derivative of 2,4-dihydroxybenzoic acid would be a logical approach. The key challenges include:

Selective Condensation: Ensuring the condensation reaction occurs at the C-5 position relative to the C-1 hydroxyl group of the benzene (B151609) ring, ortho to the other hydroxyl group, is critical for forming the coumarin ring correctly.

Carbomethoxy Group Introduction: The 6-carbomethoxy group could be introduced either by starting with a pre-functionalized benzene ring (e.g., methyl 2,4-dihydroxybenzoate) or by a regioselective carboxylation/esterification of the coumarin core after its formation. Directing this functionalization specifically to the C-6 position, while the more activated C-8 position is also a potential site for electrophilic substitution, would require careful control of reaction conditions or the use of directing groups.

This compound itself is an achiral molecule and does not possess any stereocenters. Therefore, stereochemical control during the synthesis of the core structure is not a primary concern. However, stereoselectivity becomes highly relevant during certain derivatization reactions. For example, in the Heck cross-coupling reactions discussed in section 3.2.3, control over the geometry of the newly formed double bond is essential. These reactions are typically designed to selectively produce the (E)-isomer (trans configuration), which is a form of stereochemical control that dictates the spatial arrangement of the substituents on the vinyl group. researchgate.netwikipedia.org

Directed Derivatization and Analogue Synthesis

The this compound scaffold is readily modified to produce a diverse library of analogues. Key strategies involve leveraging the reactivity of the 7-hydroxy group and the C-3 position of the coumarin ring, as well as employing modern cross-coupling methodologies.

A prominent strategy in modern medicinal chemistry for generating novel molecular entities is the creation of hybrid molecules, where two or more distinct pharmacophores are joined by a linker. The 1,2,3-triazole ring is a particularly popular linker, often formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This approach can be applied to this compound by first converting it into a derivative containing either a terminal alkyne or an azide (B81097) group. For example, the 7-hydroxy group can be alkylated with propargyl bromide to install a terminal alkyne. This functionalized this compound can then be "clicked" with a variety of azide-containing molecules to generate a library of 1,2,3-triazole-linked hybrids. This method is noted for its high efficiency, mild reaction conditions, and broad functional group tolerance.

The coumarin nucleus of this compound can undergo electrophilic substitution, providing a direct route for functionalization. A convenient protocol for the bromination of this compound at the C-3 position yields 3-bromothis compound. researchgate.net This bromo-derivative serves as a versatile intermediate for introducing further diversity.

The C-3 bromine atom is susceptible to nucleophilic substitution, allowing for C-N bond formation. For instance, reacting 3-bromothis compound with various amines, such as N-methylpiperazine or 5-aminoisoquinoline, results in the corresponding 3-amino-substituted coumarin derivatives. researchgate.net

Table 1: Amination of 3-Bromothis compound

| Amine Reactant | Product |

|---|---|

| N-Methylpiperazine | 3-(4-Methylpiperazin-1-yl)-peuruthenicin |

This table is generated based on described reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and have been successfully applied to this compound. researchgate.netnih.gov To activate the molecule for these reactions, the 7-hydroxy group is typically converted into a more reactive trifluoromethanesulfonyl (triflate) group, forming 7-O-trifluoromethylsulfonylthis compound (this compound triflate). This triflate is an excellent leaving group in Suzuki and Heck reactions. researchgate.net

Suzuki Cross-Coupling: this compound triflate readily couples with a variety of aryl- and hetarylboronic acids in the presence of a palladium catalyst to produce 7-aryl(hetaryl)coumarins. This reaction is highly versatile for linking diverse aromatic and heteroaromatic systems directly to the coumarin C-7 position. researchgate.net

Heck Reaction: The Heck reaction provides a method for forming C-C bonds between this compound triflate and terminal olefins. This reaction has been used to synthesize a series of (E)-7-[aryl(hetaryl)vinyl]coumarins by reacting the triflate with partners like styrene, vinylpyridines, and other vinyl-substituted heterocycles. researchgate.netwikipedia.org

Table 2: Suzuki Cross-Coupling Reactions of this compound Triflate

| Boronic Acid | Catalytic System | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 7-Phenyl-peuruthenicin | 78 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 7-(4-Methoxyphenyl)-peuruthenicin | 82 |

| Furan-2-boronic acid | Pd(PPh₃)₄/Na₂CO₃ | 7-(Furan-2-yl)-peuruthenicin | 85 |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 7-(Pyridin-3-yl)-peuruthenicin | 80 |

Data sourced from a study on this compound triflate cross-coupling reactions. researchgate.net

Table 3: Heck Reactions of this compound Triflate with Terminal Olefins

| Olefin | Catalytic System | Product | Yield (%) |

|---|---|---|---|

| Styrene | Pd(OAc)₂/dppp/Et₃N | (E)-7-(2-Phenylvinyl)-peuruthenicin | 70 |

| 4-Vinylpyridine | Pd(OAc)₂/dppp/Et₃N | (E)-7-[2-(Pyridin-4-yl)vinyl]-peuruthenicin | 65 |

| 2-Vinylpyridine | Pd(OAc)₂/dppp/Et₃N | (E)-7-[2-(Pyridin-2-yl)vinyl]-peuruthenicin | 68 |

Data sourced from a study on this compound triflate cross-coupling reactions. researchgate.net

Table of Mentioned Compounds

| Compound Name | Systematic Name |

|---|---|

| This compound | Methyl 7-hydroxy-2-oxo-2H-chromene-6-carboxylate |

| 3-Bromothis compound | Methyl 3-bromo-7-hydroxy-2-oxo-2H-chromene-6-carboxylate |

| This compound triflate | Methyl 2-oxo-7-(((trifluoromethyl)sulfonyl)oxy)-2H-chromene-6-carboxylate |

| N-Methylpiperazine | 1-Methylpiperazine |

| 5-Aminoisoquinoline | Isoquinolin-5-amine |

| Styrene | Vinylbenzene |

| 4-Vinylpyridine | 4-Ethenylpyridine |

| 2-Vinylpyridine | 2-Ethenylpyridine |

An article on the chemical compound “this compound” focusing on its synthetic chemistry, chemical derivatization, and methodological advancements cannot be generated at this time. Extensive searches for "this compound" and similar-sounding chemical names in scientific databases and literature have yielded no relevant results.

This suggests several possibilities:

The name "this compound" may be misspelled.

It could be a very new or recently discovered compound that has not yet been widely documented in scientific literature.

It might be an internal or proprietary name not yet disclosed publicly.

Without any available scientific data on this compound, it is not possible to provide a thorough, informative, and scientifically accurate article as requested. Further clarification on the chemical structure, class of compound, or alternative names is necessary to proceed with generating the requested content.

Investigation of Molecular and Cellular Biological Activities of Peuruthenicin and Derivatives

Molecular Target Identification and Validation (In Vitro)

Detailed in vitro studies to identify and validate the specific molecular targets of Peuruthenicin are largely unavailable. The existing research on related compounds suggests that the coumarin (B35378) scaffold can interact with various enzymes and receptors, but direct evidence for this compound is lacking. researchgate.net

There is no specific information available in the reviewed scientific literature detailing the enzyme inhibition mechanisms of this compound. However, studies on coumarin derivatives, some of which are synthesized from this compound, have shown inhibitory activity against various enzymes. For instance, a range of coumarin derivatives have demonstrated inhibitory effects on monoamine oxidases (MAO-A and MAO-B) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). researchgate.net A series of new phenyl-pyrazoline-coumarin derivatives were screened for their anti-inflammatory activity by evaluating their inhibition against LPS-induced IL-6 release. researchgate.net It is important to note that these findings apply to coumarin derivatives and not directly to this compound.

No data from receptor binding assays, including kinetic and thermodynamic parameters for this compound, were found in the available literature. While the interaction of various ligands with receptors can be characterized by techniques like surface plasmon resonance to determine binding affinities, such studies have not been reported for this compound. nih.gov

Direct protein-ligand interaction profiling for this compound has not been documented. However, molecular docking studies have been conducted on some of its derivatives. For example, docking simulations were used to study the interaction of coumarin-1,2,3-triazole hybrids, synthesized from peucedanin (B90833) and this compound, with the MurB protein, a key enzyme in bacterial cell wall synthesis. mdpi.comresearchgate.netnih.gov These computational studies provide insights into potential binding modes and interactions of the derivatives, but similar data for the parent this compound molecule is absent.

Cellular Level Response and Pathway Perturbation (In Vitro)

The cellular responses and pathway perturbations induced by this compound have not been a direct focus of published in vitro studies. Research has instead concentrated on the activities of its synthetic analogs.

While there is a general interest in the antimicrobial properties of coumarins, specific investigations into the antibacterial mechanism of this compound are not available. abu.edu.ng A study focused on coumarin-1,2,3-triazole hybrids derived from peucedanin and this compound evaluated their in vitro antibacterial activity against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Actinomyces viscosus, and Escherichia coli. mdpi.comresearchgate.net Some of these hybrids showed promising activity, and molecular docking suggested the MurB protein as a potential target. mdpi.comresearchgate.netnih.gov However, the antibacterial activity and mechanism of the original this compound molecule remain uninvestigated.

Direct studies on the modulation of anti-inflammatory pathways by this compound are limited. One study reported that a hybrid molecule of betulonic acid and this compound exhibited weak anti-inflammatory effects by reducing histamine-induced edema. nih.gov Another study on phenyl-pyrazoline-coumarin derivatives, not directly from this compound, showed they could inhibit the production of inflammatory mediators like IL-6, TNF-α, and nitric oxide (NO) by suppressing the NF-κB/MAPK signaling pathway. researchgate.net These findings on derivatives suggest that the coumarin scaffold may have anti-inflammatory potential, but specific data for this compound is lacking.

Cellular Growth Inhibition and Apoptosis Induction in Model Systems (In Vitro)

The cytotoxic potential of coumarin derivatives, the chemical class to which this compound belongs, has been extensively evaluated against various human cancer cell lines. conicet.gov.arresearchgate.netresearchgate.net These investigations typically utilize in vitro assays to quantify cellular growth inhibition and to elucidate the mechanisms of cell death, such as apoptosis. sci-hub.senih.govresearchgate.netrjonco.com

Studies on coumarin derivatives demonstrate a broad spectrum of antiproliferative activity. For instance, a series of synthesized coumarin-3-carboxamide derivatives were tested for their ability to inhibit cancer cell growth. mdpi.com The results, measured as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), revealed potent activity for specific analogues. Notably, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives (compounds 14b and 14e in the study) were the most effective against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. mdpi.com Similarly, a study on coumarin-1,2,3-triazole hybrids showed that some molecules exhibited significant antiproliferative effects against MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colorectal cancer) cell lines. frontiersin.org

The mechanism of action for many of these active coumarin compounds involves the induction of apoptosis, or programmed cell death. researchgate.netoncotarget.com This is often accompanied by cell cycle arrest at specific phases, preventing cancer cells from proliferating. sci-hub.seresearchgate.net For example, a study on a thienopyrimidine derivative demonstrated that treatment of human tumor cells led to dose- and time-dependent proliferation inhibition and apoptosis. nih.gov Mechanistic studies on a pyrimidine (B1678525) derivative revealed it could induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation and subsequent apoptosis. sci-hub.se The apoptotic process was quantified by measuring the percentage of cells in early and late stages of apoptosis, which increased significantly after treatment. sci-hub.se Another study found that the anticancer effects of 5-benzyl juglone (B1673114) were associated with its ability to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in HCT-15 colorectal cancer cells. rjonco.com

While specific data on this compound is limited, studies on coumarins isolated from the Peucedanum genus, such as Peucedanum praeruptorum, have shown significant inhibitory effects in cellular models. researchgate.net For example, several coumarins from this plant exhibited anti-inflammatory activity by inhibiting nitric oxide production in RAW264.7 macrophage cells, with IC₅₀ values ranging from 9.48 to 34.66 μM. researchgate.net

| Compound/Derivative Class | Cell Line(s) | Reported IC₅₀ / Activity | Reference |

| Coumarin-3-carboxamide (14b ) | HeLa | 0.75 μM | mdpi.com |

| Coumarin-3-carboxamide (14e ) | HeLa | 0.39 μM | mdpi.com |

| Coumarin-3-carboxamide (14b ) | HepG2 | 4.85 μM | mdpi.com |

| Coumarin-3-carboxamide (14e ) | HepG2 | 2.62 μM | mdpi.com |

| 4-(1-(4-(chloromethyl)benzyl)-1H-1,2,3-triazol-4-yl)coumarin | MCF-7 | 1.72 μM | frontiersin.org |

| 5-benzyl juglone | HCT-15 | 12.27 μM | rjonco.com |

| Coumarins from P. praeruptorum | RAW264.7 | 9.48 - 34.66 μM | researchgate.net |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for optimizing lead compounds. conicet.gov.arnih.gov SAR analyses investigate how the chemical structure of a molecule correlates with its biological activity, enabling the design of new analogues with enhanced potency or selectivity. conicet.gov.aracs.org For coumarin derivatives, it is well-established that the type and position of substituents on the benzo-α-pyrone core profoundly influence their pharmacological properties, including anticancer activity. conicet.gov.arnih.govmdpi.com

Influence of Substituent Nature and Position on Biological Activity

The biological effects of coumarin derivatives are highly dependent on the electronic properties and steric characteristics of the substituents attached to the coumarin nucleus. mdpi.com

Electron-donating vs. Electron-withdrawing Groups: The electronic effects of substituents can modulate the reactivity and stability of the coumarin system. mdpi.com In a study of 3-methoxycarbonylcoumarin derivatives, compounds with strong electron-donating groups (like -OMe) showed higher antioxidant activity compared to those with electron-withdrawing groups (-NO₂) or halogens (-Br). mdpi.com Conversely, in a series of coumarin-3-carboxamides designed for anticancer activity, phenyl rings substituted with electron-withdrawing fluorine atoms resulted in potent compounds, whereas those with electron-donating methyl or methoxy (B1213986) groups displayed weak activity. mdpi.com This suggests that the optimal electronic nature of a substituent is highly dependent on the specific biological target.

Halogenation: The introduction of halogen atoms, such as chlorine and bromine, is a common strategy in medicinal chemistry. researchgate.net Halogenation can increase the lipophilicity and metabolic stability of a compound, potentially enhancing its biological activity. researchgate.net For instance, in a series of coumarin-based pyrazole (B372694) oximes, halogen-substituted hybrids demonstrated strong anticancer activity. frontiersin.org Similarly, for some coumarin-C6 substituted hybrids, chloro and bromo groups were found to improve anti-inflammatory activity. ekb.eg

Positional Isomerism: The position of the substituent on the coumarin scaffold is critical. Many studies have highlighted that substitutions at the C-3, C-4, and C-7 positions are particularly important for biological activity. rsc.orgscielo.br For example, extensive research suggests that substitution at the C-7 position is a promising feature for excellent antitumor activities. rsc.org In a study of coumarins from Peucedanum luxurians with anxiolytic activity, the presence of a free hydroxyl group at C-7 and the absence of a methoxy group at C-8 were identified as key structural features for the most potent compound. mdpi.com

Nature of the Fused Ring: In furanocoumarins, a class of compounds isolated from Peucedanum zenkeri, the furanocoumarin framework itself was deemed important for antimicrobial effects when compared to simple coumarins which were inactive. ingentaconnect.com

| Structural Modification | Position | Effect on Biological Activity | Reference |

| Electron-withdrawing group (F) | Phenyl ring at C-3 | Increased anticancer activity (HeLa, HepG2) | mdpi.com |

| Electron-donating group (CH₃, OCH₃) | Phenyl ring at C-3 | Weak anticancer activity (HeLa, HepG2) | mdpi.com |

| Electron-donating group (OH, OMe) | C-6 | Increased antioxidant activity | mdpi.com |

| Free hydroxyl group | C-7 | Key for potent anxiolytic activity | mdpi.com |

| Methoxy group | C-8 | Reduced anxiolytic activity | mdpi.com |

| Halogen (Cl, Br) | C-6 | Improved anti-inflammatory activity | ekb.eg |

Impact of Linker Chemistry on Efficacy and Selectivity

SAR studies on coumarin-amino acid hybrids have shown that the linker between the coumarin nucleus and the substituent at the 7-position directly influences anticancer activity. rsc.org In one study, hybrid structures with a di-peptide linker were more potent than those with mono-peptide or tri-peptide linkers. rsc.org The length of the linker is also a critical parameter; for certain coumarin derivatives, increasing the linker length led to an increase in inhibitory activity. nih.govsci-hub.se For example, in a series of triphenylethylene-coumarin hybrids, the linker between the dimeric compounds was shown to influence their activity. nih.gov

The chemical composition of the linker is equally important. A study of coumarin-1,2,3-triazole derivatives suggested that a methylene-oxy (–CH₂O–) bridge at the C-4 position of the triazole nucleus was the optimal linker for cytotoxic activity against the MCF-7 cell line. frontiersin.org In another example, benzimidazole-coumarin hybrids were synthesized with different linkers; those with a methylene (B1212753) hydrazine (B178648) linker or a thiazolidinone-NH linker showed moderate anti-inflammatory activity. ekb.eg These findings underscore that the linker is not merely a spacer but an integral component that can be optimized to improve the pharmacological profile of coumarin-based agents.

Conformational Analysis and Bioactive Conformation Elucidation

Understanding the three-dimensional structure and conformational preferences of a molecule is essential for elucidating its mechanism of action at a molecular level. researchgate.net Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict the bioactive conformation—the spatial arrangement a molecule adopts when it binds to its biological target. tandfonline.commdpi.com

These techniques have been applied to various coumarin derivatives to explore their binding modes with target proteins. tandfonline.commdpi.com For example, multispectroscopic and computational studies on the interaction of 7-hydroxycoumarin and 4-methyl-7-hydroxycoumarin with the model protein hen egg white lysozyme (B549824) (HEWL) used molecular docking to reveal key binding interactions with tryptophan residues. tandfonline.com MD simulations further confirmed the conformational stability gained by the protein upon binding the coumarin ligands. tandfonline.com

In another study, the binding conformations of coumarin derivatives with monoamine oxidase (MAO) enzymes were investigated. mdpi.com Docking studies showed that hydrophobic and hydrogen bonding interactions were primarily responsible for the inhibitory action. mdpi.com For the most active inhibitors, MD simulations were performed to analyze the stability of the enzyme-ligand complexes over time, providing a dynamic view of the binding event. mdpi.com The conformational behavior of 7-substituted coumarins was analyzed using the MMFF94s force field, which indicated a preference for a flat conformation. acs.org Such computational analyses are crucial for rational drug design, as they provide insights into the specific structural features and conformations required for optimal interaction with a target, thereby guiding the synthesis of more potent and selective agents. researchgate.nettandfonline.com

Computational and Theoretical Chemistry Applications for Peuruthenicin Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org It is widely employed in drug design to understand and predict the interaction between a potential drug molecule (ligand) and its protein target. mdpi.com In the context of Peuruthenicin, research has focused on its derivatives as potential inhibitors of coagulation Factor Xa (FXa), a critical enzyme in the blood clotting process. nih.gov

Research findings indicate that derivatives synthesized using this compound as a starting material have been evaluated for their anticoagulant activity. nih.gov To understand the molecular basis of this activity, docking studies were performed to model the interaction of these compounds within the active site of Factor Xa. nih.govresearchgate.net These simulations aim to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and inhibitory potential of the compounds. The active site of FXa is typically characterized by distinct sub-pockets (S1, S4), and inhibitors are often designed to fit within these pockets, forming specific interactions with key amino acid residues.

The insights from these docking studies are critical for structure-activity relationship (SAR) analysis, helping to explain why certain chemical modifications to the this compound scaffold might lead to more potent inhibition of FXa. This information guides the rational design of new analogues with improved therapeutic potential. asianjpr.com

Table 1: Representative Molecular Interactions of a this compound-Derived Inhibitor with Factor Xa Active Site Residues (Hypothetical based on typical FXa inhibitors)

| Interacting Residue | Sub-pocket | Interaction Type |

| Asp189 | S1 | Hydrogen Bond, Ionic |

| Ser195 | Catalytic Triad | Hydrogen Bond |

| Gly219 | S1 | Hydrogen Bond |

| Tyr228 | S1 | Pi-Pi Stacking |

| Trp215 | S4 | Hydrophobic |

| Gly216 | S4 | Hydrogen Bond |

Molecular Dynamics Simulations for Binding Site Dynamics

Following molecular docking, which provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the complex over time. researchgate.net MD simulations calculate the motion of every atom in the system, providing a detailed view of the conformational changes in both the protein and the ligand. This is crucial for assessing the stability of the binding mode predicted by docking.

For a target like Factor Xa, MD simulations can reveal how the this compound-derived inhibitor and the protein's active site adapt to each other. These simulations can confirm whether the key interactions observed in docking, such as hydrogen bonds, remain stable over a period of nanoseconds, which mimics physiological conditions more closely. researchgate.net Furthermore, MD can shed light on the role of water molecules within the binding site and how they mediate the interaction between the inhibitor and the protein.

While specific MD simulation studies focused solely on this compound have not been detailed in available literature, this technique is a standard and indispensable tool in the study of Factor Xa inhibitors. Such simulations would be the logical next step to validate the docking poses of this compound derivatives, providing a more accurate estimation of binding free energies and ensuring the stability of the proposed interaction model before proceeding with more resource-intensive experimental assays.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nsps.org.ng These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, orbital energies, and other fundamental characteristics. nsps.org.ngmpg.de

For this compound, quantum chemical calculations can provide deep insights into its chemical reactivity and stability. ajchem-a.com Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests it is more reactive. nsps.org.ng

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how this compound might interact with amino acid residues in a protein's active site.

Mulliken Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the electron distribution and identifying potential sites for electrostatic interactions or hydrogen bonding.

Although specific DFT studies on this compound are not widely published, applying these computational methods would be essential to fully characterize its physicochemical properties. This understanding is foundational for explaining its biological activity and for designing chemical modifications to enhance its desired therapeutic effects. arxiv.org

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model acts as a 3D template in a virtual screening campaign to search large chemical databases for novel compounds that match the template and are therefore likely to be active at the same target.

In the context of this compound and its activity as a potential scaffold for Factor Xa inhibitors, two main approaches to pharmacophore modeling could be applied:

Structure-Based Pharmacophore Modeling: If the binding mode of a this compound derivative in the Factor Xa active site is known (e.g., from docking or X-ray crystallography), the key interaction points (hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) can be extracted to create a pharmacophore model.

Ligand-Based Pharmacophore Modeling: This approach is used when the target structure is unknown or when multiple active ligands are available. A set of known active coumarin-based Factor Xa inhibitors could be structurally aligned to identify the common chemical features responsible for their activity, which would then form the basis of the pharmacophore model.

This resulting model serves as a sophisticated filter for virtual screening, rapidly identifying diverse molecules from vast libraries that possess the necessary features to bind to Factor Xa. frontiersin.org This strategy accelerates the discovery of new and potentially more potent anticoagulant candidates that may be structurally distinct from the original this compound scaffold but share its essential binding characteristics.

Emerging Research Directions and Non Therapeutic Applications

Development of Chemical Probes for Biological Systems

The coumarin (B35378) nucleus of peuruthenicin is an attractive framework for the design of chemical probes due to its fluorescent properties and biocompatibility. Researchers are leveraging this compound and its derivatives to create molecules that can be used to visualize, track, and perturb biological processes.

One approach involves the synthesis of hybrid molecules where this compound is linked to other functional moieties. For instance, coumarin-1,2,3-triazole hybrids have been synthesized from this compound. nih.gov These hybrids have been investigated for their biological activities, and their synthesis demonstrates the feasibility of attaching various substituents to the this compound core, a key feature for developing targeted chemical probes. nih.gov The modification of this compound at the 3-position to create 3-amino and 3-alkynyl derivatives further expands the toolkit for creating probes with diverse functionalities. rudn.ru These derivatives can be designed to interact with specific biomolecules, and their inherent fluorescence allows for detection and imaging.

The development of such probes is crucial for understanding complex biological systems. By selectively tagging proteins, enzymes, or other cellular components, this compound-based probes can help elucidate their roles in health and disease.

Applications in Material Science and Smart Molecule Design

The concept of "smart molecules" that respond to specific environmental stimuli is a burgeoning field in material science. This compound, with its reactive sites, is a candidate for incorporation into such intelligent systems. The design of "soft drugs," which are active therapeutic agents that metabolize into inactive forms, provides a conceptual parallel for creating smart materials. researchgate.net The chemical structure of this compound allows for modifications that could be sensitive to changes in pH, light, or the presence of specific ions, leading to a change in the material's properties.

While direct large-scale applications of this compound in material science are still in early stages of exploration, the principles of its chemical modification are well-established. The synthesis of various derivatives, including those with triazole linkages and other heterocyclic systems, showcases its potential as a building block for more complex functional materials. nih.govnih.gov These materials could have applications in areas such as controlled-release systems, responsive coatings, and advanced polymers.

Exploration of Catalytic and Chemo-sensing Properties

The inherent reactivity of the this compound structure, particularly after its conversion to derivatives like this compound triflate, makes it a valuable tool in catalysis. This compound triflate has been successfully employed in palladium-catalyzed cross-coupling reactions, demonstrating its utility in facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.net These reactions are fundamental in organic synthesis, and the use of a this compound-derived catalyst or substrate highlights its potential in this domain.

Furthermore, the coumarin scaffold is known to be effective in the design of chemosensors. Biheterocyclic coumarins, which can be synthesized using this compound as a starting material, are being explored as organocatalysts and chemosensors. researchgate.net These molecules can be designed to bind selectively to specific ions or molecules, resulting in a detectable change, often in their fluorescent properties. This makes them highly sensitive tools for detecting environmental pollutants, metal ions, or other analytes of interest. Research into 1,2,3-triazolyl-modified furocoumarins, which share structural similarities with this compound derivatives, has shown that specific modifications can tune the molecule's properties, a crucial aspect for designing selective chemosensors. researchgate.net

Table 1: Catalytic Applications of this compound Derivatives

| This compound Derivative | Reaction Type | Catalyst/Reagents | Significance | Reference |

| This compound triflate | Palladium-catalyzed cross-coupling | Pd(OAc)₂, BINAP | Efficient formation of C-N bonds | researchgate.net |

| 3-Bromothis compound | Sonogashira coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Synthesis of 3-alkynylcoumarins | rudn.ru |

| Biheterocyclic coumarins | Organocatalysis | - | Potential for asymmetric synthesis | researchgate.net |

Agrochemical and Phytochemical Research Beyond Medicinal Applications

This compound is a naturally occurring phytochemical found in plants of the Peucedanum genus. ijps.irtandfonline.comtandfonline.com The study of its natural sources and the chemical composition of these plants is an active area of phytochemical research. researchgate.net Beyond its isolation and structural elucidation, research has explored the biological activities of extracts from these plants, which contain this compound among other compounds. ijps.ir

In the context of agrochemical research, the development of compounds with antimicrobial properties is of significant interest for crop protection. Derivatives of this compound, such as the coumarin-1,2,3-triazole hybrids, have been screened for their antibacterial activity. nih.gov While this initial research was focused on human pathogens, the findings suggest a potential for developing similar compounds to combat plant pathogens. The ability to synthesize a variety of substituted coumarins from this compound allows for the creation of a library of compounds that could be screened for agrochemical applications, such as fungicides or bactericides. uran.ruuran.ru

Furthermore, understanding the role of this compound and other coumarins in the plant itself, for instance, as defense compounds against herbivores or pathogens, is a key area of phytochemical ecology that could inform the development of novel and nature-inspired agrochemicals.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Peuruthenicin?

To synthesize this compound, researchers should employ controlled reaction conditions (e.g., solvent purity, temperature, and catalyst ratios) and validate outcomes using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Characterization should include purity assessments (>95% by HPLC), structural confirmation via crystallography or spectroscopy, and stability testing under varying pH and temperature conditions .

Q. How can researchers design a robust pharmacokinetic study for this compound?

A pharmacokinetic study should follow the PICOT framework:

- P opulation: Define the model organism (e.g., murine vs. primate).

- I ntervention: Administer this compound at standardized doses.

- C omparison: Use a control group with placebo or comparator compound.

- O utcome: Measure bioavailability, half-life, and tissue distribution via LC-MS/MS.

- T ime: Establish sampling intervals (e.g., 0, 2, 6, 24 hours post-administration). Ensure reproducibility by documenting protocols in alignment with guidelines for experimental rigor .

Q. What are the best practices for validating this compound’s biological activity in vitro?

Use cell-based assays (e.g., IC50 determination in target cell lines) with positive and negative controls. Replicate experiments ≥3 times to assess consistency. Validate specificity via siRNA knockdown or competitive binding assays. Report results with confidence intervals and statistical significance (e.g., p < 0.05) .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s mechanism of action studies?

Contradictions may arise from assay variability (e.g., differential cell line responsiveness) or off-target effects. Mitigate this by:

Q. What strategies optimize this compound’s formulation for enhanced bioavailability in preclinical models?

Advanced approaches include:

- Nanoparticle encapsulation : Assess loading efficiency and release kinetics using dynamic light scattering (DLS) and in vitro dissolution tests.

- Cocrystal engineering : Screen coformers (e.g., carboxylic acids) via X-ray diffraction and thermal analysis (DSC/TGA).

- Solubility enhancement : Use computational modeling (e.g., COSMO-RS) to predict solvent systems. Validate in vivo using pharmacokinetic parameters (AUC, Cmax) .

Q. How can systematic reviews resolve discrepancies in this compound’s toxicological profiles across studies?

Follow PRISMA guidelines to aggregate data from peer-reviewed studies. Extract variables such as dose, exposure duration, and adverse event incidence. Perform subgroup analyses to identify confounding factors (e.g., species-specific metabolism). Use tools like RevMan for statistical synthesis and bias assessment (e.g., funnel plots) .

Methodological Frameworks

Q. Which research frameworks are most effective for studying this compound’s therapeutic potential?

- PICOT : For clinical or preclinical trial design (as above) .

- SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type): For qualitative studies (e.g., patient-reported outcomes in later-stage trials) .

- COSMIN (COnsensus-based Standards for selecting health Measurement INstruments): For validating biomarkers in this compound studies .

Q. How should researchers structure a manuscript on this compound to meet journal standards?

- Introduction : Contextualize this compound within existing literature, highlighting gaps and hypotheses .

- Methods : Detail synthesis, characterization, and assay protocols for reproducibility .

- Results : Present data concisely using tables (e.g., IC50 values across cell lines) and figures (e.g., pharmacokinetic curves).

- Discussion : Interpret findings in light of conflicting data, emphasizing novel insights .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.